3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine 3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine
Brand Name: Vulcanchem
CAS No.: 1798035-85-4
VCID: VC7716521
InChI: InChI=1S/C16H25NO5S2/c1-14(2)13-23(18,19)16-11-17(12-16)24(20,21)10-6-9-22-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3
SMILES: CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CCCOC2=CC=CC=C2
Molecular Formula: C16H25NO5S2
Molecular Weight: 375.5

3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine

CAS No.: 1798035-85-4

Cat. No.: VC7716521

Molecular Formula: C16H25NO5S2

Molecular Weight: 375.5

* For research use only. Not for human or veterinary use.

3-(Isobutylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)azetidine - 1798035-85-4

Specification

CAS No. 1798035-85-4
Molecular Formula C16H25NO5S2
Molecular Weight 375.5
IUPAC Name 3-(2-methylpropylsulfonyl)-1-(3-phenoxypropylsulfonyl)azetidine
Standard InChI InChI=1S/C16H25NO5S2/c1-14(2)13-23(18,19)16-11-17(12-16)24(20,21)10-6-9-22-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3
Standard InChI Key FNVOVXXMNSOLME-UHFFFAOYSA-N
SMILES CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CCCOC2=CC=CC=C2

Introduction

Structural and Chemical Properties

Core Azetidine Framework

CompoundSubstituentsKey Properties
3-(Methylsulfonyl)azetidineMethylsulfonyl at C3High solubility, moderate reactivity
1-(Phenethylsulfonyl)azetidinePhenethylsulfonyl at C1Enhanced lipophilicity
Target CompoundIsobutylsulfonyl at C3, Phenoxypropylsulfonyl at C1Balanced steric/electronic effects

Synthetic Pathways and Optimization

Thiol Alkylation-Oxidation-Fluorination

Recent advances in azetidine sulfonyl fluoride (ASF) synthesis provide a plausible route for the target compound. A three-step sequence from tertiary alcohols involves:

  • Thiol Alkylation: Catalyzed by iron chloride or lithium triflimide, introducing thioether intermediates .

  • Oxidation: Conversion of thioethers to sulfones using oxidizing agents like hydrogen peroxide .

  • Fluorination: Reaction with diethylaminosulfur trifluoride (DAST) yields sulfonyl fluorides, though final functionalization to sulfonamides or sulfonic acids may require additional steps .

Challenges in Scalability

Large-scale synthesis (>5 g) of analogous azetidine sulfonyl fluorides has been achieved, but the target compound’s branched substituents may complicate purification. Flash chromatography is often necessary to isolate stereoisomers, though solvent systems like ethanol/water mixtures can improve yields .

Comparative Analysis with Related Compounds

Activity Trends in Azetidine Derivatives

  • 3-Aryl-3-oxypropylamine Azetidines: Demonstrated in vivo efficacy in forced swim tests (FST) at 10–40 mg/kg doses, suggesting central nervous system penetration .

  • N-Cbz-Azetidine Sulfonyl Fluorides: Showed regioselective reactivity with nitrogen nucleophiles, forming stable conjugates for proteolysis-targeting chimeras (PROTACs) .

Table 2: In Vivo Performance of Selected Azetidines

CompoundModelEffective DoseRoute
6be (3-arylazetidine)FST10 mg/kgIV
PMP(Cbz)ASFPlatelet20 mg/kgOral
Target CompoundIn silicoN/AN/A

Future Directions and Applications

Drug Discovery

The compound’s sulfonyl groups position it as a candidate for covalent inhibitor design, particularly targeting cysteine proteases or kinases. Fragment-based drug discovery could leverage its rigid core for optimizing binding affinity .

Material Science

Azetidine sulfones have been explored as crosslinkers in polymer chemistry. The phenoxypropyl group’s flexibility might enable tunable thermal stability in epoxy resins .

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